molecular formula C13H15ClN4S B6438556 1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2548999-32-0

1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6438556
CAS No.: 2548999-32-0
M. Wt: 294.80 g/mol
InChI Key: QEALYDJDIWUWGG-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a piperazine derivative featuring a 3-chlorobenzyl substituent at the N1 position and a 1,2,5-thiadiazole ring at the N4 position.

Properties

IUPAC Name

3-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c14-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)13-9-15-19-16-13/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEALYDJDIWUWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Potential use in the treatment of bacterial and fungal infections.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, resulting in cell death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Arylpiperazine Derivatives

Key analogues with variations in aryl/heterocyclic substituents include:

1-(3-Chlorophenyl)piperazine (3-CPP) : A serotonin receptor antagonist with moderate affinity for 5-HT1A/2C receptors .

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Exhibits higher 5-HT2A affinity but lower potency than 3-CPP in rodent models .

1-(4-Fluorophenyl)piperazine (4-FPP) : Enhanced metabolic stability due to fluorine’s electronegativity .

1-(3-Chlorophenyl)-4-(1,3,4-oxadiazol-2-yl)piperazine : The oxadiazole ring improves lipophilicity and antimicrobial activity .

Impact of Heterocyclic Substituents

  • Thiadiazole vs. Triazole derivatives (e.g., 2a-2h) show potent antifungal activity (zone of inhibition: 14–15 mm against Aspergillus niger), suggesting thiadiazole analogues may exhibit similar or enhanced bioactivity .
Table 2: Comparative Pharmacological Profiles
Compound Receptor Affinity Biological Activity Reference
1-(3-Chlorophenyl)piperazine (3-CPP) 5-HT1A/2C antagonist Inhibits 5-HT-induced head-twitching in rodents
TFMPP 5-HT2A partial agonist Weak locomotor stimulation
Triazole derivatives (e.g., 2a-2h) N/A Antifungal (14–15 mm zone)

Physicochemical Properties

Melting Points and Stability

  • 1-(3-Chlorophenyl)piperazine derivatives : Typically melt at 177–178°C as HCl salts .
  • Thiadiazole-containing analogues : Expected to have higher melting points due to increased molecular rigidity.

Spectral Characterization

  • 1H NMR : Aromatic protons in 3-chlorophenyl appear as doublets at δ 7.2–7.4 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • 13C NMR : Thiadiazole carbons appear at δ 150–160 ppm, distinct from triazole (δ 140–145 ppm) or oxadiazole (δ 130–135 ppm) .

Future Research :

  • In vivo studies to evaluate the target compound’s pharmacokinetics and toxicity.
  • Crystallographic analysis to correlate thiadiazole-induced conformational changes with receptor binding .

Biological Activity

1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against different pathogens and cancer cell lines.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 3-chlorophenylmethyl group and a 1,2,5-thiadiazol-3-yl group. The typical synthesis involves the reaction of 3-chlorobenzyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under basic conditions, commonly using sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial and antifungal activities. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death by inhibiting essential cellular processes . Research indicates that this compound can be a potential candidate for developing new antibiotics due to its effectiveness against various bacterial strains.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of derivatives of this compound against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds structurally similar to this compound showed IC50 values indicating significant growth inhibition in these cell lines. Specifically, some derivatives exhibited IC50 values as low as 2.32 µg/mL against MCF-7 cells .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on various thiadiazole derivatives revealed that modifications to the piperazine ring significantly enhanced anticancer activity. Compounds with specific substitutions showed improved selectivity towards cancerous cells over normal cells .
  • Mechanistic Insights : The anticancer effects were attributed to the induction of apoptosis in treated cells. This was evidenced by increased levels of pro-apoptotic markers (Bax) and caspases .
  • In Vivo Studies : In vivo studies demonstrated that certain derivatives could effectively target tumor cells in animal models, indicating potential for therapeutic application .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique potency of this compound. The following table summarizes relevant compounds and their biological activities:

Compound NameStructureAntimicrobial ActivityAnticancer Activity (IC50)
This compoundStructureHigh2.32 µg/mL (MCF-7)
1-[4-(4-chlorophenyl)-piperazinyl]-thiadiazoleStructureModerate5.36 µg/mL (MCF-7)
Thiadiazole Derivative XStructureLow10 µg/mL (MCF-7)

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